molecular formula C22H17F3N4S B2924531 4-(Allylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile CAS No. 303985-67-3

4-(Allylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile

Cat. No. B2924531
CAS RN: 303985-67-3
M. Wt: 426.46
InChI Key: LMKDFHKWGHLRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Allylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C22H17F3N4S and its molecular weight is 426.46. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Materials

Research indicates the value of incorporating pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. The synthesis and application of quinazoline and pyrimidine derivatives have been explored for their potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Notably, pyrimidine derivatives are highlighted for their role in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These derivatives are also of interest as potential structures for nonlinear optical materials and colorimetric pH sensors. Their applications are further extended to dye-sensitized solar cells as photosensitizers and thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Anti-inflammatory and SARs of Pyrimidines

Pyrimidines have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory properties. They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. The synthesis methods, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives are thoroughly reviewed, presenting pyrimidines as potent anti-inflammatory agents. This research also provides guidance for developing new pyrimidines with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental fate and biodegradability of polyfluoroalkyl chemicals, which are potential precursors to perfluoroalkyl carboxylic and sulfonic acids, have been extensively reviewed. This research emphasizes the importance of understanding the microbial degradation pathways, half-lives, defluorination potential, and novel degradation intermediates of these chemicals. The review serves as a foundation for future studies aimed at evaluating the environmental impact and ecotoxicological assessment of perfluoroalkyl and polyfluoroalkyl chemicals, highlighting the need for continuous monitoring and standardization of analytical methods (Liu & Avendaño, 2013).

properties

IUPAC Name

4-phenyl-6-(prop-2-enylamino)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4S/c1-2-11-27-20-18(13-26)19(16-8-4-3-5-9-16)28-21(29-20)30-14-15-7-6-10-17(12-15)22(23,24)25/h2-10,12H,1,11,14H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKDFHKWGHLRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.